Acrivastine D7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

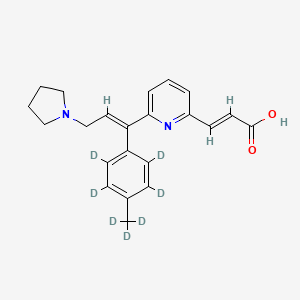

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i1D3,7D,8D,9D,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWACSDKDOHSSQD-XQHWGIKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acrivastine-d7: A Technical Guide for Researchers

An in-depth examination of the synthesis, characterization, and application of the deuterated antihistamine, Acrivastine-d7, for advanced analytical studies.

Introduction

Acrivastine is a second-generation H1-receptor antagonist, recognized for its non-sedating antihistamine properties in the treatment of allergic rhinitis and urticaria.[1][2] In the realms of drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, offering unparalleled accuracy by compensating for matrix effects and variations during sample processing and analysis.[3]

Acrivastine-d7 is the deuterium-labeled analogue of Acrivastine.[4] With seven deuterium atoms strategically incorporated into its structure, it serves as an ideal internal standard for bioanalytical assays.[4] Its physicochemical properties are nearly identical to Acrivastine, ensuring it co-elutes chromatographically and experiences similar ionization efficiency, yet it is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This guide provides a comprehensive overview of Acrivastine-d7, its chemical properties, synthesis, and its application in a validated analytical workflow.

Chemical Identity and Physicochemical Properties

Acrivastine-d7 is structurally identical to Acrivastine, with the exception of seven hydrogen atoms being replaced by deuterium. Specifically, the labeling consists of three deuterium atoms on the methyl group of the tolyl moiety and four deuterium atoms on the aromatic ring of the same moiety.

IUPAC Name: (E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid.

The key physicochemical properties of Acrivastine-d7 are summarized and compared with its unlabeled counterpart in the table below.

| Property | Acrivastine-d7 | Acrivastine |

| Molecular Formula | C₂₂H₁₇D₇N₂O₂ | C₂₂H₂₄N₂O₂ |

| Molecular Weight | 355.48 g/mol | 348.45 g/mol |

| Monoisotopic Mass | 355.227715234 Da | 348.183778013 Da |

| CAS Number | 172165-56-9 | 87848-99-5 |

| Appearance | Solid | Solid |

| Primary Use | Internal Standard for quantitative analysis | H1-receptor antagonist antihistamine |

Mechanism of Action of Acrivastine

Acrivastine functions as a competitive antagonist of histamine at H1 receptors. In an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, triggering symptoms like itching, vasodilation, and smooth muscle contraction. Acrivastine blocks this interaction, thereby preventing the downstream signaling cascade and alleviating allergic symptoms.

References

Acrivastine D7 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Acrivastine-d7

Introduction

Acrivastine-d7 is the deuterated analog of Acrivastine, a second-generation H1-receptor antagonist.[1][2] As a stable isotope-labeled compound, Acrivastine-d7 serves as an invaluable internal standard for the quantitative analysis of Acrivastine in biological matrices and pharmaceutical formulations, typically by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Its physical and chemical properties are fundamentally similar to the parent compound, Acrivastine, with the key difference being the increased mass due to the presence of seven deuterium atoms. This technical guide provides a comprehensive overview of the core physical and chemical properties of Acrivastine-d7, detailed experimental protocols for its characterization and use, and visual diagrams to illustrate its mechanism of action and analytical workflows.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Acrivastine-d7. Data for the non-deuterated parent compound, Acrivastine, is included for comparison where available.

| Property | Acrivastine-d7 | Acrivastine |

| Appearance | Solid powder[3] | White to beige powder[4] |

| Molecular Formula | C₂₂H₁₇D₇N₂O₂ | C₂₂H₂₄N₂O₂ |

| Molecular Weight | 355.48 g/mol | 348.446 g·mol⁻¹ |

| Exact Mass | 355.227715234 Da | 348.1838 Da |

| CAS Number | 172165-56-9 | 87848-99-5 |

| IUPAC Name | (E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid | (E)-3-{6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-yl-prop-1-enyl]pyridin-2-yl}prop-2-enoic acid |

| Melting Point | Not available | 222°C (decomposes) |

| Solubility | Not available | DMSO: >2 mg/mL (warmed); DMSO: 10 mg/mL |

| Storage Conditions | Room temperature; refer to Certificate of Analysis for specific long-term storage | 2-8°C, desiccated |

| Purity (Assay Method) | Not available (typically >98% by HPLC) | ≥98% (HPLC) |

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of Acrivastine and its deuterated analog. Specific parameters may require optimization.

-

Objective: To quantify the purity of Acrivastine-d7 by separating it from potential impurities.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade), acidified to pH 2.1 with an appropriate acid (e.g., phosphoric acid or formic acid)

-

Acrivastine-d7 reference standard

-

-

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and acidified water. The exact ratio should be optimized for ideal peak separation, for instance, a starting point could be 45:55 (v/v) of acetonitrile to acidified water. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of Acrivastine-d7 reference standard in a suitable solvent (e.g., DMSO, followed by dilution with the mobile phase) to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Prepare the Acrivastine-d7 sample to be tested in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.1 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 214 nm

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Processing: Calculate the purity of the sample by comparing the peak area of the Acrivastine-d7 analyte to the total area of all peaks detected in the chromatogram. Purity is typically expressed as a percentage.

-

Quantitative Analysis using Acrivastine-d7 as an Internal Standard by LC-MS/MS

-

Objective: To accurately quantify the concentration of Acrivastine in a biological sample (e.g., plasma) using Acrivastine-d7 as an internal standard.

-

Instrumentation:

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

-

Reagents:

-

Acrivastine reference standard

-

Acrivastine-d7 internal standard solution of a known concentration

-

Solvents for sample extraction (e.g., ethyl acetate, methyl tert-butyl ether)

-

Reagents for protein precipitation (e.g., acetonitrile, methanol)

-

-

Methodology:

-

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the Acrivastine-d7 internal standard solution.

-

Add a protein precipitation agent (e.g., 300 µL of cold acetonitrile), vortex to mix, and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Perform liquid-liquid extraction by adding an immiscible organic solvent, vortexing, and centrifuging to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

The chromatographic conditions are optimized to separate Acrivastine from other matrix components.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Acrivastine and Acrivastine-d7.

-

-

Data Analysis:

-

A calibration curve is generated by plotting the ratio of the peak area of Acrivastine to the peak area of Acrivastine-d7 against the known concentrations of the Acrivastine calibration standards.

-

The concentration of Acrivastine in the unknown sample is determined by interpolating its peak area ratio from the calibration curve.

-

-

Mandatory Visualization

Caption: Mechanism of action of Acrivastine as an H1-receptor antagonist.

Caption: Workflow for quantitative analysis using an internal standard via LC-MS/MS.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Acrivastine-D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Acrivastine-D7, a deuterated internal standard for the second-generation antihistamine, Acrivastine. The guide covers the core synthetic pathway, isotopic labeling strategy, experimental methodologies, and the pharmacological context of Acrivastine's mechanism of action.

Introduction to Acrivastine and its Deuterated Analog

Acrivastine is a potent and selective histamine H1-receptor antagonist used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[1][2] As a second-generation antihistamine, it is designed to have reduced penetration of the blood-brain barrier, thereby minimizing sedative effects.[1]

Stable isotope-labeled compounds, such as Acrivastine-D7, are essential internal standards for quantitative bioanalytical studies using mass spectrometry. The incorporation of deuterium atoms results in a molecule with a higher mass, allowing for its differentiation from the unlabeled drug, while maintaining nearly identical physicochemical properties. This ensures accurate quantification in complex biological matrices.

The IUPAC name for Acrivastine-D7 is (E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid. The deuterium labeling is strategically placed on the tolyl group.

Synthetic Pathway and Isotopic Labeling Strategy

The synthesis of Acrivastine-D7 involves a multi-step sequence starting from a commercially available deuterated precursor, perdeuterated 4-methylbenzaldehyde ([2H8]-tolualdehyde).[2][3] This ensures the incorporation of seven deuterium atoms into the final molecule. The key synthetic transformations include a Grignard-type reaction, oxidation, a Heck reaction, a Wittig reaction, and a final hydrolysis step.

Experimental Workflow for Acrivastine-D7 Synthesis

Caption: Synthetic workflow for Acrivastine-D7.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps. Note: Specific quantitative data such as reaction yields and precise conditions are based on general procedures for these reaction types, as the primary literature with these details was not publicly available.

Synthesis of [6-([2H]-4-methylbenzoyl)pyridin-2-yl]methanol

-

Lithiation: To a solution of 2,6-dibromopyridine in anhydrous diethyl ether at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction is stirred at this temperature for 1 hour to form the monolithium salt.

-

Condensation: A solution of perdeuterated 4-methylbenzaldehyde in anhydrous diethyl ether is then added dropwise to the reaction mixture.

-

Quenching and Extraction: The reaction is allowed to warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Oxidation to 6-([2H]-4-methylbenzoyl)pyridine-2-carbaldehyde

-

Oxidation: To a solution of the deuterated methanol derivative in dichloromethane, pyridinium chlorochromate (PCC) is added portion-wise.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is filtered through a pad of celite and silica gel, and the filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude ketone is purified by column chromatography.

Heck Reaction to form 3-[6-([2H]-4-methylbenzoyl)pyridin-2-yl]acrylic acid ethyl ester

-

Reaction Setup: The deuterated ketone, ethyl acrylate, palladium(II) acetate, triphenylphosphine, and tributylamine are combined in a sealed tube.

-

Heating: The mixture is heated to 130 °C for several hours.

-

Cooling and Dilution: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.

-

Washing and Extraction: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The product is purified by column chromatography.

Wittig Reaction to form the (E,E)-isomer

-

Ylide Formation: To a suspension of triphenyl[2-(1-pyrrolidinyl)ethyl]phosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, n-butyllithium is added dropwise. The resulting deep red solution is stirred for 30 minutes.

-

Reaction with Ester: A solution of the deuterated acrylic acid ethyl ester in THF is added to the ylide solution.

-

Quenching and Extraction: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated.

-

Isomer Separation: The cis/trans mixture is separated by column chromatography to isolate the desired (E,E)-isomer.

Hydrolysis to Acrivastine-D7

-

Saponification: The isolated (E,E)-isomer is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added.

-

Reaction Completion: The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralization and Isolation: The ethanol is removed under reduced pressure, and the aqueous residue is neutralized with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Quantitative Data

The following table summarizes the expected data for the synthesis of Acrivastine-D7. Specific values from the original synthesis by Thompson et al. are not publicly available and would need to be determined experimentally.

| Step No. | Reaction | Starting Material | Product | Expected Yield (%) | Isotopic Purity (%) |

| 1 | Lithiation & Condensation | 2,6-Dibromopyridine & Perdeuterated 4-methylbenzaldehyde | Deuterated Methanol Derivative | Data not available | >98 (D7) |

| 2 | Oxidation | Deuterated Methanol Derivative | Deuterated Ketone Derivative | Data not available | >98 (D7) |

| 3 | Heck Reaction | Deuterated Ketone Derivative | Deuterated Acrylic Acid Ethyl Ester | Data not available | >98 (D7) |

| 4 | Wittig Reaction | Deuterated Acrylic Acid Ethyl Ester | Deuterated (E,E)-isomer Ester | Data not available | >98 (D7) |

| 5 | Hydrolysis | Deuterated (E,E)-isomer Ester | Acrivastine-D7 | Data not available | >98 (D7) |

Isotopic Labeling Analysis

The isotopic enrichment and purity of Acrivastine-D7 can be determined using the following techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of Acrivastine-D7 (355.48 g/mol ) and determine the distribution of deuterated isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The absence or significant reduction of signals corresponding to the aromatic protons and the methyl protons of the tolyl group confirms successful deuteration.

-

2H NMR: The presence of signals in the deuterium NMR spectrum at the chemical shifts corresponding to the labeled positions provides direct evidence of deuterium incorporation.

-

Mechanism of Action: Histamine H1 Receptor Antagonism

Acrivastine exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). In allergic responses, histamine is released from mast cells and binds to H1 receptors on various cell types, initiating a signaling cascade that leads to allergy symptoms.

Histamine H1 Receptor Signaling Pathway

References

In-Depth Technical Guide to Acrivastine-D7: From Manufacturer Sourcing to Advanced Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acrivastine-D7, a deuterated analog of the second-generation antihistamine, Acrivastine. This document outlines key manufacturers and suppliers, details its physicochemical properties, and presents a thorough examination of its mechanism of action through a detailed signaling pathway diagram. Furthermore, it includes synthesized experimental protocols for the characterization of Acrivastine-D7, designed to meet the rigorous standards of research and drug development.

Sourcing and Supply of Acrivastine-D7

Acrivastine-D7, a valuable tool in pharmacokinetic and metabolic studies, is available from several specialized chemical suppliers. The following companies are prominent manufacturers and suppliers of this deuterated compound:

-

Simson Pharma Limited: A key supplier offering Acrivastine-D7, typically for custom synthesis. They provide a Certificate of Analysis with their products.[1][2]

-

MedChemExpress (MCE): A well-known supplier of bioactive molecules, MCE lists Acrivastine-D7 (also referred to as BW825C D7) and provides a datasheet and handling instructions.[3]

-

TargetMol: Distributed through partners like Cambridge Bioscience and Tebubio, TargetMol provides Acrivastine-D7 with accompanying datasheets and Material Safety Data Sheets (MSDS).[4][5]

Each of these suppliers typically provides the compound for research use only. It is imperative for researchers to request and scrutinize the Certificate of Analysis for batch-specific data on purity and isotopic enrichment.

Physicochemical Properties of Acrivastine-D7

Acrivastine-D7 shares a similar core structure with Acrivastine, with the key difference being the substitution of seven hydrogen atoms with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Acrivastine.

| Property | Value | Source |

| Chemical Name | (E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid | |

| CAS Number | 172165-56-9 | |

| Molecular Formula | C22H17D7N2O2 | |

| Molecular Weight | 355.48 g/mol | |

| Appearance | White to off-white solid | |

| Storage | Recommended storage at -20°C |

Mechanism of Action: Histamine H1 Receptor Signaling Pathway

Acrivastine functions as a competitive antagonist of the histamine H1 receptor. Upon binding to the receptor, it prevents histamine from initiating the downstream signaling cascade that leads to allergic symptoms. The following diagram illustrates the histamine H1 receptor signaling pathway and the inhibitory action of Acrivastine.

References

An In-depth Technical Guide to Acrivastine D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, mechanism of action, and relevant experimental protocols for Acrivastine D7, a deuterated analog of the second-generation histamine H1 receptor antagonist, Acrivastine.

Safety Data Sheet (SDS) for this compound

This section summarizes the known safety information for this compound. It is crucial to handle this compound in a controlled laboratory setting, adhering to good industrial hygiene and safety practices.[1]

Identification

| Property | Value |

| Product Name | This compound |

| CAS Number | 172165-56-9[1][2] |

| Synonyms | (E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid[2] |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₇D₇N₂O₂ | PubChem |

| Molecular Weight | 355.5 g/mol | PubChem[2] |

Hazard Identification

The GHS hazard classification for this compound is not fully established due to a lack of comprehensive toxicological data. However, based on the information available for Acrivastine, it is prudent to handle this compound with care. For Acrivastine, one safety data sheet indicates it may cause long-lasting harmful effects to aquatic life.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Handling and Storage

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials.

Toxicological Information

Specific toxicological data for this compound, such as acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and carcinogenicity, are largely unavailable. For the parent compound, Acrivastine, it has not been linked to liver enzyme elevations or clinically apparent liver injury, which may be related to its rapid metabolism and use in low dosages.

Mechanism of Action and Pharmacology

Acrivastine is a second-generation antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor. Unlike first-generation antihistamines, Acrivastine has a reduced ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects.

The primary mechanism of action involves competitive binding to H1 receptors on various cells. During an allergic response, histamine is released from mast cells and binds to these receptors, triggering a cascade of events that lead to allergy symptoms such as itching, swelling, and vasodilation. By blocking the H1 receptors, Acrivastine prevents histamine from exerting these effects, thereby alleviating the symptoms of allergic reactions.

Pharmacokinetically, Acrivastine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours. It is primarily eliminated unchanged in the urine.

Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine. Acrivastine, by blocking the H1 receptor, inhibits this entire pathway.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following are standard methodologies for characterizing H1 receptor antagonists.

Histamine H1 Receptor Binding Assay

This in vitro assay determines the binding affinity of a test compound to the H1 receptor.

Objective: To quantify the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Membrane preparations from a stable cell line (e.g., CHO or HEK293) overexpressing the human histamine H1 receptor.

-

Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine).

-

Unlabeled Ligand (Competitor): this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mianserin).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 12.5 mM MgCl₂, 1 mM EDTA.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well Filter Plates (GF/C or equivalent).

-

Liquid Scintillation Counter and Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Thaw the frozen cell pellet expressing the human H1 receptor on ice and resuspend in ice-cold homogenization buffer. Homogenize the cell suspension and centrifuge to remove nuclei and unbroken cells. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add binding buffer, [³H]-Pyrilamine, and the membrane suspension.

-

Non-specific Binding: Add the non-specific binding control, [³H]-Pyrilamine, and the membrane suspension.

-

Competitive Binding: Add serial dilutions of this compound, [³H]-Pyrilamine, and the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Model of Allergic Rhinitis

This animal model is used to evaluate the efficacy of antihistamines in reducing the symptoms of allergic rhinitis.

Objective: To assess the in vivo efficacy of this compound in a murine model of allergic rhinitis.

Animals: BALB/c mice are commonly used as they are a Th2-biased strain suitable for studying allergic responses.

Materials:

-

Allergen: Ovalbumin (OVA) or Dermatophagoides farinae (Der f) extract.

-

Adjuvant: Aluminum hydroxide gel (Alum).

-

This compound dissolved in a suitable vehicle.

-

Phosphate Buffered Saline (PBS).

Procedure:

-

Sensitization: Sensitize the mice by intraperitoneal (IP) injection of the allergen mixed with alum on specific days (e.g., days 0, 7, and 14). A control group should be sensitized with PBS and alum.

-

Drug Administration: Prior to allergen challenge, administer this compound (e.g., orally or via IP injection) to the treatment group. The control and sensitized groups receive the vehicle.

-

Allergen Challenge: After a sensitization period, challenge the mice by intranasal administration of the allergen for several consecutive days.

-

Symptom Evaluation: Following the final allergen challenge, observe and count the number of sneezes and nasal rubbing motions over a defined period (e.g., 15-30 minutes) as a measure of the allergic response.

-

Sample Collection and Analysis (Optional):

-

Collect blood samples to measure serum levels of allergen-specific IgE and cytokines (e.g., IL-4, IL-5) using ELISA.

-

Perform bronchoalveolar lavage (BAL) to analyze the inflammatory cell infiltrate.

-

Collect nasal tissue for histological analysis to assess eosinophil infiltration and other markers of inflammation.

-

-

Data Analysis: Compare the symptom scores, antibody levels, cytokine levels, and inflammatory cell counts between the different experimental groups (control, sensitized, and this compound-treated) using appropriate statistical methods.

References

Acrivastine-d7: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acrivastine-d7, a deuterated analog of the second-generation antihistamine, Acrivastine. This document consolidates critical data, including its chemical properties, and outlines detailed experimental methodologies relevant to its synthesis and analysis. Furthermore, it elucidates the signaling pathway central to its mechanism of action.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for Acrivastine-d7 are summarized in the table below.

| Parameter | Value | Source(s) |

| CAS Number | 172165-56-9 | [1][2] |

| Molecular Weight | 355.48 g/mol | [1] |

| Molecular Formula | C₂₂H₁₇D₇N₂O₂ | [1] |

Experimental Protocols

Synthesis of Deuterated Acrivastine

A reported synthesis of deuterium-labeled Acrivastine provides a foundational methodology for researchers. The following protocol is based on the described synthetic route.

Objective: To synthesize deuterium-labeled Acrivastine.

Materials:

-

2,6-Dibromopyridine

-

Butyllithium (BuLi)

-

Perdeuterated 4-methylbenzaldehyde

-

Pyridinium chlorochromate (PCC)

-

Ethyl acrylate

-

Palladium acetate

-

Triphenylphosphine

-

Tributylamine

-

Triphenyl[2-(1-pyrrolidinyl)ethyl]phosphonium bromide

-

Sodium hydroxide (NaOH)

-

Ethyl ether

-

Dichloromethane

-

Tetrahydrofuran (THF)

-

Ethanol

Methodology:

-

Step 1: Formation of the Grignard Reagent: 2,6-Dibromopyridine is reacted with butyllithium in ethyl ether to form the monolithium salt.

-

Step 2: Condensation: The resulting monolithium salt is condensed with perdeuterated 4-methylbenzaldehyde in the same solvent to yield the corresponding methanol derivative.

-

Step 3: Oxidation: The methanol derivative is oxidized using pyridinium chlorochromate in dichloromethane to afford the ketone.

-

Step 4: Heck Coupling: The ketone is then condensed with ethyl acrylate in the presence of palladium acetate, triphenylphosphine, and tributylamine at 130°C to produce 3-[6-([2H]-4-methylbenzoyl)pyridin-2-yl]acrylic acid ethyl ester.

-

Step 5: Wittig Reaction: A Wittig condensation of the resulting ester is performed with triphenyl[2-(1-pyrrolidinyl)ethyl]phosphonium bromide using butyllithium in THF. This reaction yields a mixture of cis and trans isomers.

-

Step 6: Isomer Separation: The (E,E)-isomer is isolated from the mixture via chromatography.

-

Step 7: Hydrolysis: The purified (E,E)-isomer is hydrolyzed with sodium hydroxide in ethanol at room temperature to yield the final deuterated Acrivastine product.

A conceptual workflow for the synthesis of deuterated Acrivastine is presented below.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Acrivastine using Acrivastine D7

These application notes provide a detailed protocol for the quantitative analysis of Acrivastine in human plasma using Acrivastine D7 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay for pharmacokinetic studies and clinical trials.

Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the relief of symptoms associated with allergic rhinitis.[1][2] Accurate quantification of Acrivastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for LC-MS/MS-based quantification as it corrects for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the assay.

This document outlines the experimental workflow, from sample preparation to data analysis, and provides detailed protocols and expected performance characteristics of the method.

Signaling Pathway of Acrivastine

Acrivastine functions by blocking the action of histamine at H1 receptors.[1][2] When an allergen is encountered, mast cells release histamine, which then binds to H1 receptors, triggering allergic symptoms. Acrivastine, as an antagonist, prevents this binding, thereby mitigating the allergic response.[1]

Figure 1: Simplified signaling pathway of Acrivastine's mechanism of action.

Experimental Workflow

The following diagram illustrates the major steps involved in the quantitative analysis of Acrivastine in plasma samples.

Figure 2: General workflow for the quantitative analysis of Acrivastine.

Detailed Experimental Protocols

Materials and Reagents

-

Acrivastine reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions

-

Acrivastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acrivastine reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Acrivastine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Acrivastine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acrivastine | 349.2 | 278.1 | 25 |

| This compound | 356.2 | 278.1 | 25 |

Note: The exact collision energy should be optimized for the specific instrument being used.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the bioanalytical method, based on a representative study.

Table 2: Calibration Curve Parameters

| Parameter | Value |

| Linear Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Low | 1.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium | 50 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 400 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | > 85 | 85 - 115 |

| High | 400 | > 85 | 85 - 115 |

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative determination of Acrivastine in human plasma. The protocol is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be effectively applied to pharmacokinetic and bioequivalence studies. It is recommended that a full method validation be performed according to the relevant regulatory guidelines before implementation for sample analysis.

References

Application Note: Quantification of Acrivastine in Human Plasma using Acrivastine-d7 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acrivastine is a second-generation H1-receptor antagonist known for its rapid onset of action in treating allergic rhinitis and urticaria.[1][2][3] Accurate and precise quantification of acrivastine in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of acrivastine in human plasma. The method employs a stable isotope-labeled internal standard, Acrivastine-d7, to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation.[4][5]

Principle of the Method

The analytical method involves the extraction of acrivastine and the internal standard, Acrivastine-d7, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization. The concentration of acrivastine is determined from the ratio of its peak area to that of the deuterated internal standard.

Experimental Protocols

Materials and Reagents

-

Acrivastine reference standard

-

Acrivastine-d7 internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare stock solutions of acrivastine and Acrivastine-d7 in methanol.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the acrivastine stock solution with a 50:50 (v/v) methanol/water mixture to create calibration standards.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Acrivastine-d7 stock solution with a 50:50 (v/v) methanol/water mixture.

-

Sample Preparation

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Acrivastine-d7 internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of acrivastine and its internal standard in human plasma.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Phenomenex Luna 3 µ CN 100A (150 mm×2.0 mm) |

| Mobile Phase | Methanol and 0.01 mol/L ammonium acetate water solution containing 0.1% formic acid (45:55, v/v) |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Acrivastine Transition | m/z 349 → 278 |

| Acrivastine-d7 Transition | m/z 356 → 285 (Predicted) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 200 ms |

Method Validation Data

The method was validated for linearity, sensitivity, accuracy, precision, and recovery.

Table 3: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 1.52 - 606.00 ng/mL |

| Correlation Coefficient (r) | ≥ 0.996 |

| Lower Limit of Quantification (LLOQ) | 1.52 ng/mL |

Table 4: Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low QC | < 15% | 85-115% | < 15% | 85-115% |

| Medium QC | < 15% | 85-115% | < 15% | 85-115% |

| High QC | < 15% | 85-115% | < 15% | 85-115% |

Acceptance criteria as per regulatory guidelines.

Table 5: Recovery

| Analyte | Mean Recovery (%) |

| Acrivastine | 91.82% - 98.46% |

| Acrivastine-d7 | Consistent and reproducible |

Visualizations

Caption: Plasma Sample Preparation Workflow.

Caption: LC-MS/MS Analytical Workflow.

Conclusion

This application note provides a detailed protocol for the quantification of acrivastine in human plasma using Acrivastine-d7 as an internal standard. The LC-MS/MS method is sensitive, accurate, and robust, making it suitable for high-throughput bioanalysis in support of pharmacokinetic studies and clinical trials. The use of a stable isotope-labeled internal standard ensures reliable and reproducible results.

References

- 1. Acrivastine. A review of its pharmacological properties and therapeutic efficacy in allergic rhinitis, urticaria and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Time of onset of action of acrivastine in the skin of pollen-allergic subjects. A double-blind, randomized, placebo-controlled comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acrivastine in seasonal allergic rhinitis: two randomized crossover studies to evaluate efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Acrivastine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acrivastine in human plasma. The use of a stable isotope-labeled internal standard, Acrivastine D7, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The protocol details a straightforward sample preparation procedure, optimized chromatographic conditions, and mass spectrometric parameters for reliable and high-throughput analysis.

Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria.[1][2] Accurate and precise quantification of Acrivastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a validated LC-MS/MS method for the determination of Acrivastine in human plasma, employing this compound as the internal standard to compensate for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Acrivastine (purity ≥98%)

-

This compound (isotopic purity ≥99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Human plasma (K2EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Luna 3 µm CN 100A, 150 mm × 2.0 mm) is a suitable choice.[3]

Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Acrivastine and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Acrivastine stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Experimental Workflow

Caption: Experimental workflow for Acrivastine quantification.

Protocols

Sample Preparation

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| Column | Phenomenex Luna 3 µm CN 100A, 150 mm × 2.0 mm[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 45% B held for 1 min, then to 95% B in 2 min, hold for 1 min, then back to 45% B |

| Flow Rate | 0.2 mL/min[3] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 5 minutes |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| MRM Transitions | See Table below |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Acrivastine | 349.2 | 278.2 |

| This compound | 356.2 | 285.2 |

Method Validation

The method was validated according to international guidelines for bioanalytical method validation.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1.0 to 500 ng/mL for Acrivastine in human plasma. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 3.0 | 4.5 | 5.8 | 102.3 | 101.5 |

| Medium | 50.0 | 3.2 | 4.1 | 98.7 | 99.2 |

| High | 400.0 | 2.8 | 3.5 | 100.5 | 100.1 |

Limit of Detection (LOD) and Quantification (LOQ)

The LOD was determined to be 0.3 ng/mL, and the lower limit of quantification (LLOQ) was established at 1.0 ng/mL with a signal-to-noise ratio of >10. A similar LC-MS/MS method for acrivastine reported an LLOQ of 1.52 ng/mL.

Recovery and Matrix Effect

The extraction recovery of Acrivastine was determined to be consistently above 90%. The matrix effect was assessed and found to be negligible, demonstrating the efficiency of the sample preparation method in removing interfering endogenous components. Mean recovery for acrivastine in a similar study ranged from 91.82% to 98.46%.

Signaling Pathway Diagram

Caption: Mechanism of Acrivastine action.

Conclusion

This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Acrivastine in human plasma using this compound as an internal standard. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies and clinical applications. The validation data demonstrates that the method meets the requirements for bioanalytical method validation.

References

- 1. Acrivastine | C22H24N2O2 | CID 5284514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acrivastine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of acrivastine and pseudoephedrine in human plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioanalytical Method Validation of Acrivastine using Acrivastine-d7

This document provides a detailed protocol for the validation of a bioanalytical method for the quantification of Acrivastine in human plasma using Acrivastine-d7 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity. This protocol is intended for researchers, scientists, and professionals involved in drug development and bioanalysis.

Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the treatment of allergies and hay fever.[1][2] Accurate and reliable quantification of Acrivastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This protocol is established in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[3][4][5] The use of a stable isotope-labeled internal standard, Acrivastine-d7, ensures high accuracy and precision by compensating for variability in sample processing and instrument response.

Chemical Properties of Acrivastine and Acrivastine-d7:

| Compound | Chemical Name | Molecular Formula | Molar Mass ( g/mol ) |

| Acrivastine | (E,E)-3-[6-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-2 pyridinyl]-2-propenoic acid | C22H24N2O2 | 348.446 |

| Acrivastine-d7 | 3-[6-[1-[4-(methyl-d3)phenyl-2,3,5,6-d4]-3-(1-pyrrolidinyl)-1-propenyl]-2-pyridinyl]-2-Propenoic acid | C22H17D7N2O2 | 355.5 |

Experimental Protocols

Materials and Reagents

-

Acrivastine reference standard

-

Acrivastine-d7 internal standard

-

Human plasma (K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Acrivastine and Acrivastine-d7 into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and make up to the mark.

Working Solutions:

-

Prepare serial dilutions of the Acrivastine stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of Acrivastine-d7 (internal standard) at a concentration of 100 ng/mL by diluting the stock solution with 50:50 methanol:water.

Preparation of Calibration Standards and Quality Control Samples

-

Spike appropriate volumes of the Acrivastine working solutions into blank human plasma to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, 800, and 1000 ng/mL.

-

Prepare QC samples in blank human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 1 ng/mL

-

Low QC (LQC): 3 ng/mL

-

Medium QC (MQC): 300 ng/mL

-

High QC (HQC): 750 ng/mL

-

Sample Preparation (Solid-Phase Extraction)

An automated solid-phase extraction method is recommended for determining Acrivastine in plasma samples.

-

To 200 µL of plasma sample (calibration standard, QC, or study sample), add 50 µL of the Acrivastine-d7 internal standard working solution (100 ng/mL) and vortex for 10 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Phenomenex Luna 3 µ CN 100A, 150 mm x 2.0 mm) |

| Mobile Phase | A: 0.1% Formic acid in 0.01 mol/L ammonium acetate solutionB: Methanol |

| Gradient | Isocratic: 55% A and 45% B |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Monitored Transitions | Acrivastine: m/z 349 → 278Acrivastine-d7: m/z 356 → 285 |

| Dwell Time | 200 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Bioanalytical Method Validation Procedures and Acceptance Criteria

The method validation will be performed according to the FDA and EMA guidelines.

Selectivity and Specificity

-

Procedure: Analyze blank plasma samples from at least six different sources to assess potential interference from endogenous components.

-

Acceptance Criteria: The response of interfering peaks at the retention time of Acrivastine and Acrivastine-d7 should be less than 20% of the LLOQ response for the analyte and less than 5% for the internal standard.

Linearity and Calibration Curve

-

Procedure: A calibration curve will be constructed by plotting the peak area ratio of Acrivastine to Acrivastine-d7 against the nominal concentration of Acrivastine. A weighted linear regression (1/x²) will be used.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards must be within ±15% of the nominal values, except for the LLOQ, which should be within ±20%.

Accuracy and Precision

-

Procedure: Analyze six replicates of QC samples at four levels (LLOQ, LQC, MQC, HQC) on three different days.

-

Acceptance Criteria:

-

Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% for LQC, MQC, and HQC, and 20% for LLOQ.

-

Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal values for LQC, MQC, and HQC, and within ±20% for LLOQ.

-

Recovery

-

Procedure: The extraction recovery of Acrivastine will be determined by comparing the peak areas of extracted QC samples (LQC, MQC, HQC) with those of unextracted standards at the same concentrations.

-

Acceptance Criteria: The recovery should be consistent, precise, and reproducible.

Matrix Effect

-

Procedure: The matrix effect will be evaluated by comparing the peak response of analytes in post-extraction spiked blank plasma from six different sources with the response of pure standard solutions.

-

Acceptance Criteria: The CV of the matrix factor across the different lots of plasma should be ≤ 15%.

Stability

-

Procedure: The stability of Acrivastine in human plasma will be assessed under various conditions using LQC and HQC samples.

-

Freeze-Thaw Stability: After three freeze-thaw cycles.

-

Short-Term Stability: At room temperature for at least 4 hours.

-

Long-Term Stability: At -80°C for a specified period.

-

Post-Preparative Stability: In the autosampler for at least 24 hours.

-

-

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentrations.

Data Presentation

The quantitative results of the validation experiments should be summarized in clear and concise tables.

Table 1: Calibration Curve Data

| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |

| 1.00 | ... | ... |

| 5.00 | ... | ... |

| 10.0 | ... | ... |

| 50.0 | ... | ... |

| 100 | ... | ... |

| 500 | ... | ... |

| 800 | ... | ... |

| 1000 | ... | ... |

Table 2: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.00 | ... | ... | ... | ... | ... | ... |

| LQC | 3.00 | ... | ... | ... | ... | ... | ... |

| MQC | 300 | ... | ... | ... | ... | ... | ... |

| HQC | 750 | ... | ... | ... | ... | ... | ... |

Table 3: Stability Data

| Stability Test | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |

| Freeze-Thaw (3 cycles) | LQC | 3.00 | ... | ... |

| HQC | 750 | ... | ... | |

| Short-Term (4h, RT) | LQC | 3.00 | ... | ... |

| HQC | 750 | ... | ... | |

| Long-Term (-80°C) | LQC | 3.00 | ... | ... |

| HQC | 750 | ... | ... | |

| Post-Preparative (24h) | LQC | 3.00 | ... | ... |

| HQC | 750 | ... | ... |

Conclusion

This application note provides a comprehensive and detailed protocol for the validation of a bioanalytical method for the quantification of Acrivastine in human plasma using Acrivastine-d7 as an internal standard. The described LC-MS/MS method is sensitive, specific, and reliable. Adherence to this protocol and the referenced regulatory guidelines will ensure the generation of high-quality data suitable for supporting pharmacokinetic and bioequivalence studies in drug development.

References

Application Notes and Protocols for the Bioanalysis of Acrivastine using Acrivastine D7

Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the treatment of allergic rhinitis and chronic urticaria.[1] Accurate and reliable quantification of Acrivastine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Acrivastine D7, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it compensates for variability in sample preparation and matrix effects.

This document provides detailed application notes and protocols for the sample preparation of Acrivastine from human plasma using this compound as an internal standard. Three common sample preparation techniques are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Physicochemical Properties of Acrivastine

Understanding the physicochemical properties of Acrivastine is essential for developing effective sample preparation strategies.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄N₂O₂ | [2] |

| Molar Mass | 348.44 g/mol | [2] |

| pKa (Strongest Acidic) | 3.68 | [3] |

| pKa (Strongest Basic) | 8.63 | [3] |

| logP | 1.71 - 4.29 | |

| Water Solubility | 0.00994 mg/mL | |

| Protein Binding | ~50% |

Note: The high logP value suggests that Acrivastine is lipophilic, making it suitable for reversed-phase chromatography and extraction into organic solvents. Its basic pKa indicates that it will be positively charged at acidic pH, which can be exploited during ion-exchange SPE.

Experimental Protocols

Prior to extraction, all plasma samples should be thawed at room temperature and vortexed to ensure homogeneity. A working solution of this compound (internal standard) should be prepared in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration of 100 ng/mL.

Protocol 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide clean extracts and high recovery. A mixed-mode cation exchange polymer-based sorbent is recommended for Acrivastine extraction.

Materials and Reagents:

-

Human plasma

-

This compound internal standard (IS) working solution

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (≥98%)

-

Ammonium hydroxide (28-30%)

-

Water (LC-MS grade)

-

Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

SPE Workflow Diagram:

Caption: Solid-Phase Extraction Workflow for Acrivastine.

Procedure:

-

Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard working solution. Add 200 µL of 2% formic acid in water and vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 2% formic acid in water.

-

Wash the cartridge with 1 mL of methanol.

-

-

Elution: Elute Acrivastine and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquids. Due to the lipophilic nature of Acrivastine, an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate can be used for extraction from an alkalinized plasma sample.

Materials and Reagents:

-

Human plasma

-

This compound internal standard (IS) working solution

-

Methyl tert-butyl ether (MTBE) (LC-MS grade)

-

0.1 M Sodium hydroxide

-

Water (LC-MS grade)

-

Mobile phase for reconstitution

LLE Workflow Diagram:

References

Application of Acrivastine-d7 in Pharmacokinetic Studies: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation histamine H1 antagonist used for the symptomatic relief of allergic rhinitis. Accurate determination of its pharmacokinetic profile is crucial for establishing bioequivalence and optimizing dosage regimens. The use of a stable isotope-labeled internal standard, such as Acrivastine-d7, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical method development.[1][2][3][4] The co-elution of the deuterated internal standard with the analyte allows for precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[3] This application note provides a detailed protocol for the quantification of acrivastine in human plasma using Acrivastine-d7 as an internal standard, summarizes key pharmacokinetic parameters, and describes its metabolic pathway.

Quantitative Data Summary

The pharmacokinetic parameters of acrivastine have been characterized in several studies. The data presented below is a summary from studies in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Acrivastine in Healthy Adults

| Parameter | Value | Reference |

| Tmax (h) | ~1.14 - 1.3 | |

| Cmax (ng/mL) | ~140 - 179 | |

| Half-life (t½) (h) | ~1.6 - 1.9 | |

| AUC0-12h (hr.ng/mL) | 576 ± 57 | |

| Protein Binding | ~50% | |

| Volume of Distribution (Vd) | 0.46 ± 0.05 L/kg | |

| Renal Excretion | ~84% (as unchanged drug and metabolites) |

Table 2: Representative LC-MS/MS Method Validation Parameters for Acrivastine Quantification

| Parameter | Value | Reference |

| Linearity Range | 1.52 - 606.00 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 1.52 ng/mL | |

| Mean Recovery | 91.82% - 98.46% | |

| Intra-day Precision (%RSD) | < 10% | |

| Inter-day Precision (%RSD) | < 10% | |

| Accuracy (% bias) | Within ±15% |

Experimental Protocols

Bioanalytical Method for Acrivastine Quantification in Human Plasma using LC-MS/MS

This protocol describes a representative method for the extraction and quantification of acrivastine from human plasma using Acrivastine-d7 as an internal standard.

1. Materials and Reagents:

-

Acrivastine reference standard

-

Acrivastine-d7 internal standard

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges

2. Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of Acrivastine-d7 internal standard working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

LC System: High-performance liquid chromatography system

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate acrivastine from endogenous plasma components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

Acrivastine: m/z 349.2 → 278.2

-

Acrivastine-d7: m/z 356.2 → 285.2

-

4. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of acrivastine to Acrivastine-d7.

-

A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

-

The concentration of acrivastine in the unknown samples is determined from the calibration curve using linear regression with a 1/x² weighting factor.

Mandatory Visualizations

Caption: Bioanalytical workflow for Acrivastine quantification.

Caption: Simplified metabolic pathway of Acrivastine.

Discussion

The use of a deuterated internal standard such as Acrivastine-d7 is highly recommended for the bioanalysis of acrivastine to ensure the accuracy and precision of the results, in line with regulatory guidelines. The presented LC-MS/MS method provides a robust and sensitive approach for quantifying acrivastine in human plasma, making it suitable for pharmacokinetic and bioequivalence studies.

The pharmacokinetic profile of acrivastine is characterized by rapid absorption and a relatively short half-life, which may necessitate multiple daily doses to maintain therapeutic concentrations. A significant portion of the drug is excreted unchanged in the urine, with a notable metabolite being the propionic acid derivative. Further studies to fully elucidate the complete metabolic profile of acrivastine would be beneficial.

Conclusion

This application note provides a comprehensive overview of the application of Acrivastine-d7 in pharmacokinetic studies. The detailed protocol for a representative LC-MS/MS method, along with the summarized quantitative data and metabolic pathway, serves as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. The use of a deuterated internal standard is crucial for generating high-quality bioanalytical data for regulatory submissions and for a thorough understanding of the drug's behavior in the human body.

References

The Role of Acrivastine D7 in Advancing Drug Metabolism Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, ensuring the accuracy and precision of quantitative drug metabolism studies. Acrivastine D7, a deuterated analog of the second-generation antihistamine acrivastine, serves as an invaluable tool in this regard. Its near-identical physicochemical properties to the parent drug, coupled with its distinct mass, make it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. These methods are crucial for elucidating the pharmacokinetic profile of acrivastine, a key aspect of drug development and regulatory submission.

Application Notes

This compound is primarily utilized as an internal standard in the quantitative analysis of acrivastine in biological matrices such as plasma and urine. The fundamental principle lies in the addition of a known and constant amount of this compound to all samples, including calibration standards, quality controls, and unknown study samples, at the initial stage of sample preparation.[1] By doing so, any variability introduced during the analytical workflow—such as extraction inefficiencies, matrix effects, and instrument response fluctuations—affects both the analyte (acrivastine) and the internal standard (this compound) to a similar extent.[1][2] The mass spectrometer distinguishes between the two compounds based on their mass-to-charge ratio (m/z), allowing for the calculation of an analyte-to-internal standard peak area ratio. This ratio is then used to determine the concentration of acrivastine in the unknown samples by interpolation from a calibration curve.

The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[3][4] This preference stems from the ability of such standards to provide the most accurate and reliable data, which is critical for making informed decisions in drug development.

Quantitative Data Summary

The following tables summarize key parameters relevant to the bioanalysis of acrivastine.

| Parameter | Value | Reference |